6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one
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Overview
Description
6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one is an organic compound characterized by a hydroxy group, a methoxyphenyl group, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the enone structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone or alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavanone: A flavonoid with similar structural features.
Ethanone, 1-(2-hydroxy-6-methoxyphenyl): Another compound with a hydroxy and methoxyphenyl group.
(E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: A compound with a similar enone structure.
Uniqueness
6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
58787-83-0 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
6-hydroxy-6-(3-methoxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C13H16O3/c1-3-11(14)7-8-13(15)10-5-4-6-12(9-10)16-2/h3-6,9,13,15H,1,7-8H2,2H3 |
InChI Key |
OPMVRHGNJBDIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCC(=O)C=C)O |
Origin of Product |
United States |
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